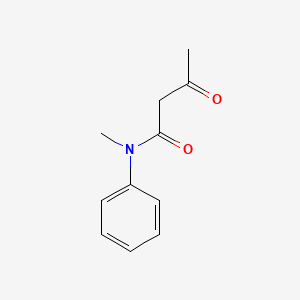

n-methyl-3-oxo-n-phenylbutanamide

Description

The exact mass of the compound N-Methyl-3-oxo-N-phenylbutyramide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)8-11(14)12(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYZGBSHBFRNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180493 | |

| Record name | N-Methyl-3-oxo-N-phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2584-48-7 | |

| Record name | N-Methyl-3-oxo-N-phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2584-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2584-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2584-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-3-oxo-N-phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-oxo-N-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylacetoacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TJ3FW952C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"n-methyl-3-oxo-n-phenylbutanamide" physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Methyl-3-oxo-N-phenylbutanamide

Introduction

This compound, also known by its common synonym N-methylacetoacetanilide, is a specialized organic compound belonging to the β-keto amide class.[1] Its unique structure, featuring a ketone and an amide separated by a methylene group, imparts a distinct set of physical properties and chemical reactivities that make it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its core properties, spectroscopic signature, and essential handling protocols, tailored for researchers and drug development professionals. The unambiguous identification of this compound is anchored by its CAS Registry Number: 2584-48-7 .[2][3]

Molecular Structure and Identification

The structural and identifying information for this compound is fundamental to its application and study.

Chemical Structure

The molecule consists of a central butanamide chain with a ketone at the 3-position. The amide nitrogen is substituted with both a methyl group and a phenyl group.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-methyl-3-oxo-N-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive crystal structure analysis of N-methyl-3-oxo-N-phenylbutanamide. While this molecule is a key derivative in the family of acetoacetanilides, its specific crystal structure has not been widely reported, presenting a novel opportunity for investigation. This document outlines a complete workflow, from the targeted synthesis and rigorous purification to the intricate process of single-crystal X-ray diffraction (XRD). We delve into the causality behind experimental choices, offering field-proven insights to ensure both technical accuracy and the generation of a robust, verifiable structural model. The protocols herein are designed to be self-validating, providing researchers with a reliable roadmap for elucidating the three-dimensional architecture of this and similar compounds, a critical step in understanding structure-property relationships for applications in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound belongs to the class of β-ketoamides, which are pivotal intermediates in organic synthesis. Its parent compound, acetoacetanilide (3-oxo-N-phenylbutanamide), is a well-known precursor in the production of arylide yellow pigments.[1] The introduction of a methyl group on the amide nitrogen, creating this compound, subtly yet significantly alters the molecule's electronic and steric properties. These modifications can influence its reactivity, biological activity, and, crucially, its solid-state packing.

Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount. A definitive crystal structure provides invaluable data on:

-

Molecular Conformation: The exact geometry, bond lengths, and bond angles.

-

Intermolecular Interactions: Identifying and quantifying non-covalent forces such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal lattice.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, each with unique physical properties.

This information is fundamental for rational drug design, where molecular shape dictates biological function, and for materials science, where crystal packing determines properties like solubility, stability, and melting point. This guide provides the necessary protocols to uncover this critical structural information.

Synthesis and Characterization

A prerequisite for any crystallographic study is the synthesis and purification of the target compound to obtain a homogenous, crystalline material.

Synthetic Pathway: Acetoacetylation of N-methylaniline

The most direct and efficient route to this compound is the acetoacetylation of N-methylaniline. The use of diketene as the acetylating agent is a common and effective industrial method for producing acetoacetanilides.[2][3] The reaction proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of the diketene ring, followed by ring-opening.

Reaction Scheme: N-methylaniline + Diketene → this compound

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of N-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., toluene or ethyl acetate) in a round-bottom flask, add diketene (1.1 eq) dropwise at room temperature. Causality: An aprotic solvent is chosen to prevent side reactions with the highly reactive diketene. A slight excess of diketene ensures complete consumption of the starting amine.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the product often precipitates directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure. The crude product can be collected by vacuum filtration.

-

Purification: The crude solid must be purified to obtain material suitable for crystallization. Recrystallization is the method of choice for amides.[4] Test various solvent systems to find one where the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).[5]

-

Dissolve the crude product in a minimum amount of the chosen hot solvent.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[6]

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

-

Spectroscopic and Physical Characterization

Before proceeding to crystal growth, the identity and purity of the synthesized this compound must be unequivocally confirmed.

| Technique | Purpose | Expected Observations for this compound |

| Melting Point | Assess purity. | A sharp melting point range indicates high purity. |

| ¹H & ¹³C NMR | Confirm molecular structure. | ¹H NMR: Signals corresponding to the aromatic protons, the N-methyl group, the methylene (CH₂) group, and the acetyl (CH₃) group. ¹³C NMR: Resonances for the two carbonyl carbons, aromatic carbons, and the three distinct aliphatic carbons. |

| FTIR Spectroscopy | Identify key functional groups. | Characteristic absorption bands for the amide C=O stretch (~1650 cm⁻¹), the ketone C=O stretch (~1720 cm⁻¹), and C-N stretching vibrations. |

| Mass Spectrometry | Determine molecular weight. | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular formula C₁₁H₁₃NO₂ (M.W. 191.23 g/mol ).[7][8] |

Single Crystal Growth: The Art and Science

Growing a single crystal of sufficient size and quality for XRD is often the most challenging step.[9] The key is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice.[10]

Choosing a Crystallization Method

Several techniques can be employed, and the optimal method is often found through empirical screening.[11]

-

Slow Evaporation: The simplest method. A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days from a loosely covered vial.[12] This technique is effective for compounds that are stable under ambient conditions.

-

Vapor Diffusion: A highly controlled and effective method. A solution of the compound is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][14][15]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling leads to crystal formation.[10] This is particularly useful for compounds with a steep solubility-temperature gradient.

Experimental Protocol: Crystal Growth by Vapor Diffusion

-

Solvent Selection: Identify a "solvent" in which this compound is readily soluble (e.g., Dichloromethane, Ethyl Acetate) and a miscible "anti-solvent" in which it is poorly soluble (e.g., Hexane, Pentane, Diethyl Ether).[16]

-

Setup: Prepare a concentrated solution of the purified compound in the chosen solvent in a small vial (e.g., a 2 mL vial).

-

Assembly: Place this inner vial inside a larger vial or jar containing a pool of the anti-solvent. Seal the outer container tightly.

-

Incubation: Leave the setup undisturbed in a location free from vibrations and temperature fluctuations. Crystals may form over a period of hours to weeks.

Diagram: Vapor Diffusion Setup

Caption: Workflow for vapor diffusion crystal growth.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in dimension) is obtained, the process of determining its atomic structure begins.

The XRD Workflow

The determination of a crystal structure is a multi-step process involving data collection, structure solution, and refinement.

Diagram: XRD Analysis Workflow

Caption: From crystal to structure: the XRD workflow.

Experimental Protocol: Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects.[9] It is mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a series of diffraction patterns.

-

Structure Solution: The positions of the diffraction spots are used to determine the unit cell parameters and space group. The primary challenge, the "phase problem," is then addressed. For small organic molecules, direct methods are typically successful. This involves using statistical relationships between reflection intensities to estimate the phases. Software like SHELXS is commonly used for this step.[17]

-

Structure Refinement: An initial atomic model is generated from the solution. This model is then refined against the experimental diffraction data using a least-squares minimization process.[18][19] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the observed structure factors (Fo) and the calculated structure factors (Fc). This is typically performed using software like SHELXL within a graphical user interface such as Olex2.[20][21][22]

-

Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation and Output: The final refined structure is validated to check for geometric plausibility and overall quality. The results are compiled into a Crystallographic Information File (CIF), a standard format for reporting crystal structures.[1][23][24]

Key Crystallographic Data Summary

The final CIF file will contain a wealth of information. The most critical parameters should be summarized in a table for publication and analysis.

| Parameter | Description | Example Value |

| Chemical Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |

| Formula Weight | 191.23 | 191.23 |

| Crystal System | e.g., Monoclinic | To be determined |

| Space Group | e.g., P2₁/c | To be determined |

| a, b, c (Å) | Unit cell dimensions | To be determined |

| α, β, γ (°) | Unit cell angles | To be determined |

| V (ų) | Unit cell volume | To be determined |

| Z | Molecules per unit cell | To be determined |

| T (K) | Data collection temperature | 100(2) K |

| R₁ [I > 2σ(I)] | R-factor for observed data | < 0.05 |

| wR₂ (all data) | Weighted R-factor for all data | < 0.15 |

| GOF | Goodness-of-fit | ~1.0 |

Advanced Analysis: Hirshfeld Surfaces

To gain deeper insight into the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is a powerful tool. This technique provides a visual representation of these interactions.

A Hirshfeld surface is a molecular surface defined by partitioning the crystal's electron density into regions associated with each molecule.[25][26] Mapping properties like dnorm (a normalized contact distance) onto this surface allows for the visualization and quantification of intermolecular contacts.

-

Red spots on the dnorm surface indicate close intermolecular contacts (e.g., hydrogen bonds).

-

Blue regions represent weaker or longer contacts.

This analysis can be performed using software such as CrystalExplorer, which takes a refined CIF as input.[27][28] The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts present in the crystal.[26]

Conclusion

This guide has outlined a comprehensive, scientifically rigorous pathway for the determination of the crystal structure of this compound. By following these detailed protocols—from targeted synthesis and purification through meticulous crystal growth and state-of-the-art X-ray diffraction analysis—researchers can obtain a definitive three-dimensional model of the molecule. The resulting structural data, encapsulated in a standard CIF, will provide critical insights into its conformation and solid-state packing, serving as a foundational piece of information for future endeavors in drug development, materials science, and synthetic chemistry.

References

-

Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

-

Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

-

Crystallographic Information File. (2023). Wikipedia. Retrieved from [Link]

-

Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]

-

How to grow crystals for X-ray crystallography. (2024). International Union of Crystallography. Retrieved from [Link]

-

Introduction to Powder Crystallographic Information File (CIF). (n.d.). CCP14: The UK's Collaborative Computational Project for Single Crystal and Powder Diffraction. Retrieved from [Link]

-

A short guide to Crystallographic Information Files. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

CIF 1.1 syntax specification. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

How to Grow Crystals. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]

-

CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog. Retrieved from [Link]

-

Tips and Tricks for the Lab: Growing Crystals Part 2. (2012). ChemistryViews. Retrieved from [Link]

-

Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Crystallography Software. (2023). RCSB PDB. Retrieved from [Link]

-

CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. Retrieved from [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). Northwestern University, IMSERC. Retrieved from [Link]

-

Crystallographic software list. (n.d.). International Union of Crystallography. Retrieved from [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. (2015). Northwestern University, IMSERC. Retrieved from [Link]

-

Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. (2019). YouTube. Retrieved from [Link]

-

Hirshfeld Surface Analysis by using Crystal Explorer. (2015). YouTube. Retrieved from [Link]

-

What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

-

Olex2 Manual (Commands). (n.d.). OlexSys Ltd. Retrieved from [Link]

-

X-Ray Crystallography - Software. (n.d.). Purdue University, Department of Chemistry. Retrieved from [Link]

-

Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. (2020). YouTube. Retrieved from [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]

-

Documentation. (n.d.). OlexSys Ltd. Retrieved from [Link]

-

Crystallography Software. (n.d.). UNC Department of Chemistry X-ray Core Laboratory. Retrieved from [Link]

-

Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). CrystalExplorer. Retrieved from [Link]

-

Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 457–459. Retrieved from [Link]

-

Growing and Mounting Single Crystals Your Diffractometer Will Treasure. (n.d.). BYU Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

RECRYSTALLISATION. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Supporting Information for "An efficient green protocol for the preparation of acetoacetamides...". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

N-Acetoacetyl-4-methylaniline. (2024). ChemBK. Retrieved from [Link]

-

Acetoacetanilide. (2023). Wikipedia. Retrieved from [Link]

-

N-Methyl-3-oxo-N-phenylbutyramide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. chemistryviews.org [chemistryviews.org]

- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 14. chemistryviews.org [chemistryviews.org]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iucr.org [iucr.org]

- 17. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 18. rcsb.org [rcsb.org]

- 19. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 20. imserc.northwestern.edu [imserc.northwestern.edu]

- 21. imserc.northwestern.edu [imserc.northwestern.edu]

- 22. youtube.com [youtube.com]

- 23. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. crystalexplorer.net [crystalexplorer.net]

- 26. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. crystalexplorer.net [crystalexplorer.net]

An In-depth Technical Guide to the Solubility of N-methyl-3-oxo-N-phenylbutanamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility of N-methyl-3-oxo-N-phenylbutanamide in various organic solvents. Given the limited availability of public domain data on this specific compound, this document emphasizes the establishment of a robust experimental and theoretical workflow.

Introduction: The Critical Role of Solubility in Scientific Research and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the feasibility and outcome of numerous processes in chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for applications ranging from reaction medium selection in organic synthesis to formulation development in the pharmaceutical industry.[2][3] In drug development, for instance, the choice of solvent can significantly impact crystallization, purity, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[4]

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and introduce a powerful predictive tool, Hansen Solubility Parameters (HSP), to rationally select solvents and design solvent blends.

Physicochemical Properties of this compound

A foundational understanding of the solute's molecular structure and properties is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | [5] |

| Molecular Weight | 191.23 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 2584-48-7 | [6] |

| Structure | (Structure based on IUPAC name) | |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 |[5] |

The presence of a ketone and an amide group suggests that this compound has polar characteristics and can act as a hydrogen bond acceptor. These features will strongly influence its interaction with different organic solvents.

Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" provides a useful, albeit simplistic, starting point for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. However, a more quantitative and predictive approach is often necessary in a research and development setting.

Solubility is a thermodynamic equilibrium process, and its extent depends on the free energy change of dissolution.[7][8] This process is influenced by the enthalpy of solution (the energy change associated with the dissolution process) and the entropy of solution (the change in disorder).[9][10] For most solids dissolving in a liquid, the process is endothermic, meaning solubility tends to increase with temperature.[9]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] This section provides a detailed protocol for determining the solubility of this compound.

The Shake-Flask Method

This method involves agitating an excess amount of the solid solute with the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Experimental Protocol:

-

Preparation of Materials:

-

This compound (solid, high purity).

-

A selection of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane). Ensure all solvents are of high purity (e.g., HPLC grade).

-

Scintillation vials or flasks with tight-fitting caps.

-

A constant temperature shaker bath or incubator.

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

-

Analytical instrumentation for concentration measurement (UV-Vis spectrophotometer or HPLC).

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Concentration Analysis:

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (UV-Vis Spectroscopy or HPLC).

-

Analytical Methods for Concentration Determination

-

UV-Vis Spectroscopy: This technique is suitable if this compound has a chromophore that absorbs in the UV-Vis range (the phenyl group in this case).[11][12] A calibration curve of absorbance versus known concentrations must be prepared.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more selective and often more sensitive method.[14] A reversed-phase HPLC method with a suitable column (e.g., C18) and mobile phase can be developed and validated for the quantification of the compound.[15][16] A calibration curve of peak area versus concentration is required.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

|---|---|---|

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Heptane | [Experimental Value] | [Calculated Value] |

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the necessary tools for researchers and scientists to independently determine and predict its solubility in a range of organic solvents. By combining the robust and reliable shake-flask method for experimental determination with the predictive power of Hansen Solubility Parameters, a comprehensive understanding of the compound's solubility behavior can be achieved. This knowledge is invaluable for optimizing reaction conditions, developing effective purification strategies, and designing stable and efficacious formulations in the pharmaceutical and chemical industries.

References

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from Purosolv. [3]2. BenchChem. (2025). Application Notes and Protocols for Solvents in Pharmaceutical Manufacturing and Drug Formulation. Retrieved from BenchChem. [4]3. Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [17]4. Editorial. (n.d.). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. [2]5. Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate. [18]6. Wikipedia. (n.d.). Solubility. Retrieved from Wikipedia. [9]7. HSPiP. (n.d.). Hansen Solubility Parameters in Practice. Retrieved from HSPiP. [19]8. GitHub. (n.d.). Gnpd/HSPiPy: Hansen Solubility Parameters in Python. Retrieved from GitHub. [20]9. American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [7]10. Park, K. (2012, February 7). Experimentally Determined Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. [21]11. ACS Green Chemistry Institute® Pharmaceutical Roundtable. (2011, March 21). Solvent Selection Guide Version 2.0. American Chemical Society. 12. JoVE. (2020, March 26). Video: Solubility - Concept. [8]13. Chem.libretexts.org. (n.d.). Solubility. [10]14. Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). 15. ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [22]16. OriginLab. (2022, April 11). Hansen Solubility Parameter Plot - File Exchange. [23]17. ResearchGate. (n.d.). Principles of Solubility. [1]18. International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [14]19. Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [12]20. Sigma-Aldrich. (n.d.). Small Molecule HPLC. 21. National Center for Biotechnology Information. (n.d.). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. PMC. [24]22. YouTube. (2021, February 26). Plot 3D Hansen Solubility Sphere Using OriginPro. [25]23. ACS Publications. (2024, February 1). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. [26]24. National Center for Biotechnology Information. (n.d.). N-Methyl-3-oxo-N-phenylbutyramide. PubChem. [5]25. Santa Cruz Biotechnology. (n.d.). This compound | CAS 2584-48-7. [6]26. Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [12]27. Sigma-Aldrich. (n.d.). Developing HPLC Methods. [15]28. MDPI. (n.d.). Applications of Spectroscopy in the Study of Bioactive Compounds from Cornus mas L.. [27]29. ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. [16]30. Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. [13]31. Wikipedia. (n.d.). Solvent. [28]32. BLD Pharm. (n.d.). 2584-48-7|this compound. [29]33. Scribd. (n.d.). Common Organic Solvents: Table of Properties. [30][31]34. University of Minnesota. (2022, September 8). Properties of Common Organic Solvents. [32]35. National Center for Biotechnology Information. (n.d.). N-methyl-3-phenylbutanamide. PubChem. [33]36. ChemicalBook. (n.d.). N-methyl-3-oxo-N-{[4-(propan-2-yl)phenyl]methyl}butanamide. [34]37. ResearchGate. (n.d.). (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. [35]38. National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [36]39. Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [37]40. National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. [38]41. Benchchem. (n.d.). Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpls.org [rjpls.org]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Video: Solubility - Concept [jove.com]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. Solubility [chem.fsu.edu]

- 11. longdom.org [longdom.org]

- 12. technologynetworks.com [technologynetworks.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Developing HPLC Methods [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 18. researchgate.net [researchgate.net]

- 19. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 20. GitHub - Gnpd/HSPiPy: Hansen Solubility Parameters in Python. [github.com]

- 21. kinampark.com [kinampark.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Hansen Solubility Parameter Plot - File Exchange - OriginLab [originlab.com]

- 24. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. Solvent - Wikipedia [en.wikipedia.org]

- 29. 2584-48-7|this compound|BLD Pharm [bldpharm.com]

- 30. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 31. scribd.com [scribd.com]

- 32. www1.chem.umn.edu [www1.chem.umn.edu]

- 33. N-methyl-3-phenylbutanamide | C11H15NO | CID 3572955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. N-methyl-3-oxo-N-{[4-(propan-2-yl)phenyl]methyl}butanamide CAS#: [m.chemicalbook.com]

- 35. researchgate.net [researchgate.net]

- 36. ntrl.ntis.gov [ntrl.ntis.gov]

- 37. physchemres.org [physchemres.org]

- 38. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-methyl-3-oxo-N-phenylbutanamide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of N-methyl-3-oxo-N-phenylbutanamide (CAS 2584-48-7), a β-keto amide of interest in various chemical and pharmaceutical contexts. In the absence of direct experimental literature on this specific molecule, this document synthesizes data from structurally related acetoacetanilides and fundamental principles of organic chemistry to postulate its thermal behavior. We will explore the key structural features influencing stability, propose potential decomposition pathways, and detail the state-of-the-art analytical methodologies required for a thorough investigation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and predict the thermal liabilities of this and similar compounds.

Introduction: The Significance of Thermal Stability in Drug Development and Chemical Synthesis

This compound, also known as N-methylacetoacetanilide, belongs to the class of β-keto amides. Its structure, featuring both a ketone and an amide functional group separated by a methylene unit, presents a unique combination of reactivity and potential instability. The thermal stability of such a compound is a critical parameter, influencing its shelf-life, storage conditions, and suitability for various applications, particularly in the pharmaceutical industry where manufacturing processes often involve heat.

When a compound is heated, it can undergo decomposition, a process that breaks chemical bonds and results in the formation of new, often undesired, substances[1][2]. Understanding the temperature at which decomposition begins and the identity of the resulting products is paramount for ensuring product safety, purity, and efficacy. For instance, the decomposition of related amide compounds is known to release toxic fumes, such as nitrogen oxides (NOx), upon heating[3].

This guide will provide a framework for assessing the thermal stability of this compound. We will delve into the analytical techniques best suited for this purpose and propose a hypothetical decomposition mechanism based on the known chemistry of its constituent functional groups.

Molecular Structure and Predicted Thermal Liabilities

The structure of this compound (C11H13NO2, Molar Mass: 191.23 g/mol ) is central to its thermal behavior[4][5].

-

The Amide Bond: The N-methyl-N-phenyl amide group is a key feature. Amide bonds are generally stable, but they are susceptible to cleavage under harsh conditions, such as high temperatures or the presence of strong acids or bases, which can lead to hydrolysis[3]. The C-N bond in the amide is a potential site of initial fragmentation.

-

The β-Keto Group: The 3-oxo-butanamide moiety is a β-dicarbonyl system. While β-keto acids are known to readily undergo decarboxylation upon heating, β-keto amides are generally more stable in this regard[6][7]. However, the presence of the ketone can influence the reactivity of the adjacent methylene group.

-

The N-Methyl and N-Phenyl Groups: The presence of a methyl group on the nitrogen atom, as opposed to a hydrogen in acetoacetanilide, will sterically and electronically influence the properties of the amide bond. The phenyl group provides a site for potential side reactions at very high temperatures.

Based on these features, the primary thermal liabilities are predicted to be the cleavage of the amide bond and potential fragmentation of the butanamide chain.

Analytical Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is essential for a comprehensive understanding of a compound's thermal stability. The following techniques provide complementary information on decomposition temperatures, energetic changes, and the identity of degradation products.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss step is considered the decomposition temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition (whether it is an endothermic or exothermic process).

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) will show a downward peak, while exothermic events (like some decompositions) will show an upward peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Principle: Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolyzer unit coupled to a GC/MS system.

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample to a temperature above its decomposition onset (e.g., 350 °C, 450 °C, and 550 °C to observe changes in fragmentation patterns) for a short duration (e.g., 10-20 seconds).

-

GC Separation: The pyrolysis products are swept into the GC column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms column) with a suitable temperature program (e.g., start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min).

-

MS Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer, scanning a mass range of m/z 35-550.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra to a reference library (e.g., NIST).

The following diagram illustrates the analytical workflow for assessing thermal stability:

Caption: Workflow for the comprehensive thermal analysis of this compound.

Postulated Thermal Decomposition Pathways

While direct experimental evidence is pending, a plausible decomposition mechanism can be proposed based on established chemical principles and data from related compounds. The weakest bonds in the molecule are likely to be the C-N amide bond and the C-C bonds within the butanamide backbone.

Pathway A: Amide Bond Cleavage

The initial and most likely decomposition step is the homolytic cleavage of the N-acyl bond (CO-N) or the N-phenyl bond.

-

A1: N-Acyl Cleavage: This would result in the formation of an N-methyl-N-phenylaminyl radical and a 3-oxobutanoyl radical. The latter is unstable and would likely fragment further to produce ketene and an acetyl radical.

-

A2: N-Phenyl Cleavage: Cleavage of the N-phenyl bond would yield a phenyl radical and an N-methyl-3-oxobutanamide radical.

Pathway B: α-Cleavage

Cleavage of the C-C bond alpha to the ketone is another common fragmentation pathway for carbonyl compounds. This would lead to the formation of an acetyl radical and an N-methyl-N-phenylacetamide radical.

Subsequent Reactions:

The initial radical fragments would undergo a cascade of further reactions, including hydrogen abstraction, recombination, and elimination, to form a complex mixture of stable volatile products. Based on the decomposition of related acetoacetanilides, expected final products could include:

-

N-methylaniline

-

Aniline

-

Benzene

-

Ketene (CH2=C=O)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Methane

-

Various nitrogen oxides (NOx) under oxidative conditions

The following diagram illustrates a simplified, hypothetical decomposition pathway:

Caption: Postulated primary decomposition pathways for this compound.

Illustrative Thermal Analysis Data from a Related Compound

To provide context, the following table summarizes thermal decomposition data for a metal complex of a structurally related ligand, Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono). While not directly comparable, it illustrates the type of multi-stage decomposition that can be observed.

| Temperature Range (°C) | Weight Loss (%) | Postulated Lost Fragments |

| 220-280 | 69.55 | Two CH3C6H4N2, two C6H5, two CONH groups |

| 280-500 | 12.59 (cumulative 82.14) | Two CH3 and two CO groups |

| Data derived from the thermal analysis of a Cd(II) complex[8]. |

This data indicates that the core structure fragments in stages, with the larger organic moieties being lost at lower temperatures, followed by the smaller carbonyl and methyl groups at higher temperatures. A similar multi-stage decomposition would be expected for this compound.

Conclusion and Future Work

This technical guide has outlined a comprehensive approach to evaluating the thermal stability and decomposition of this compound. While direct experimental data is currently unavailable, by leveraging knowledge of structurally similar compounds and fundamental chemical principles, we have proposed likely decomposition pathways and detailed the necessary analytical workflows for their investigation.

The key takeaways are:

-

The amide bond and the α-carbon to the ketone are the most probable sites of initial thermal cleavage.

-

A combination of TGA, DSC, and Py-GC/MS is essential for a complete thermal profile.

-

Decomposition is expected to yield a complex mixture of products, including N-methylaniline, ketene, and various small molecules.

Future work should focus on performing the described experiments to generate empirical data for this compound. This will allow for the validation and refinement of the proposed decomposition mechanisms and provide the critical data needed for its safe handling, storage, and application in research and development.

References

-

Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). (2013). International Journal of Pharma and Bio Sciences. [Link]

-

N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2. (n.d.). PubChem. [Link]

-

Thermal decomposition. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 9). [Video]. YouTube. [Link]

-

β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. (2024, April 11). [Video]. YouTube. [Link]

-

Pyrolysis-GC/MS. (n.d.). [Link]

-

Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics. (2023). National Institute of Standards and Technology. [Link]

-

LITERATURE - RIC resolve. (n.d.). [Link]

-

Bond Dissociation Energies. (n.d.). [Link]

-

Evaluation of N–H bond dissociation energies in some amides using ab initio and density functional methods. (2006). Journal of Molecular Structure: THEOCHEM. [Link]

Sources

- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. oaji.net [oaji.net]

N-Methyl-3-oxo-n-phenylbutanamide: A Comprehensive Technical Guide to its Role as a Ligand in Metal Complex Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of N-methyl-3-oxo-n-phenylbutanamide, a versatile β-ketoamide, and its significant potential as a ligand in the formation of metal complexes. While direct literature on the metal complexes of this specific ligand is nascent, this document synthesizes foundational knowledge of its chemical properties with extensive data from analogous β-ketoamide and β-diketone systems to present a robust framework for its application in coordination chemistry. We will delve into the synthesis of the ligand, propose methodologies for the preparation of its metal complexes, detail expected characterization techniques, and explore potential applications in catalysis and drug development. This guide is intended to be a foundational resource for researchers poised to explore the rich coordination chemistry of this compound.

Introduction to this compound

This compound, also known as N-methylacetoacetanilide, is a β-ketoamide with the chemical formula C₁₁H₁₃NO₂.[1] Its structure features a reactive β-dicarbonyl moiety and an N-methyl-N-phenyl amide group, which confer upon it interesting electronic and steric properties. The presence of both hard (oxygen) and relatively softer (nitrogen, depending on delocalization) donor atoms makes it a potentially versatile chelating ligand for a variety of metal ions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| CAS Number | 2584-48-7 | [1] |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | [1] |

Synthesis of the Ligand

The synthesis of this compound can be achieved through the acetoacetylation of N-methylaniline. A common and efficient method involves the reaction of N-methylaniline with diketene. This reaction proceeds via a nucleophilic attack of the secondary amine on one of the carbonyl groups of the diketene, leading to the opening of the four-membered ring and formation of the desired β-ketoamide.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylaniline

-

Diketene

-

Toluene (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-methylaniline (1.0 equivalent) in anhydrous toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diketene (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is crucial as diketene is highly reactive towards water.

-

The slow, dropwise addition of diketene at low temperature helps to control the exothermic reaction.

-

Refluxing the reaction mixture ensures the reaction goes to completion.

-

The aqueous workup removes any unreacted starting materials and byproducts.

Coordination Chemistry of this compound

β-ketoamides are known to act as bidentate ligands, coordinating to metal ions through the two oxygen atoms of the β-dicarbonyl moiety to form a stable six-membered chelate ring.[1] The deprotonation of the acidic α-carbon is often a prerequisite for coordination.

Tautomerism and Coordination Modes

This compound can exist in keto-enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding. Upon deprotonation of the enolic hydroxyl group, the resulting enolate anion acts as a potent bidentate O,O'-donor ligand.

Caption: Keto-enol tautomerism of this compound.

The coordination to a metal ion (Mⁿ⁺) typically proceeds through the deprotonated enolate form, leading to the formation of a neutral metal complex if the charge of the metal ion is balanced by the ligands.

Caption: General scheme for the formation of a metal complex.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The presence of a base is often required to facilitate the deprotonation of the ligand.

Experimental Protocol: General Synthesis of Metal(II) Complexes

Materials:

-

This compound (L)

-

Metal(II) acetate hydrate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O)[2]

-

Ethanol or Methanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve the metal(II) acetate hydrate (1 equivalent) in ethanol.

-

Add the metal salt solution dropwise to the stirred ligand solution at room temperature.

-

If a precipitate does not form immediately, add a few drops of triethylamine to the reaction mixture.

-

Reflux the reaction mixture for 2-3 hours.[2]

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid product with cold ethanol and then with diethyl ether.

-

Dry the complex in a desiccator over anhydrous calcium chloride.

Trustworthiness of the Protocol: This is a self-validating system. The formation of a colored precipitate is a strong indication of complex formation. The purity and identity of the complex can be confirmed by the characterization techniques outlined in the next section. The stoichiometry of the reactants is chosen to favor the formation of a 1:2 metal-to-ligand complex, which is common for divalent metal ions with bidentate ligands.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized metal complexes.

Spectroscopic Characterization

| Technique | Expected Observations and Interpretation |

| Infrared (IR) Spectroscopy | - Disappearance or significant shift of the C=O stretching vibrations of the ligand upon coordination. - Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-O stretching vibrations, confirming coordination.[2] |

| ¹H NMR Spectroscopy | - For diamagnetic complexes (e.g., Zn(II)), the disappearance of the enolic proton signal and shifts in the signals of the protons adjacent to the coordination sites. - For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), broadened signals are expected. |

| UV-Visible Spectroscopy | - Ligand-to-metal charge transfer (LMCT) bands in the UV region. - d-d transitions in the visible region for transition metal complexes, which provide information about the geometry of the metal center (e.g., tetrahedral, square planar, or octahedral).[2] |

| Mass Spectrometry | - Determination of the molecular weight of the complex and confirmation of its stoichiometry. |

Structural and Thermal Analysis

| Technique | Purpose |

| Single-Crystal X-ray Diffraction | - Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. |

| Thermogravimetric Analysis (TGA) | - Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[2] |

| Magnetic Susceptibility Measurements | - For paramagnetic complexes, this technique helps to determine the number of unpaired electrons and provides further insight into the electronic structure and geometry of the metal center. |

Potential Applications

While specific applications for metal complexes of this compound are yet to be extensively reported, the broader class of β-ketoamide and β-diketonate metal complexes have shown promise in various fields.

Catalysis

Transition metal complexes are widely used as catalysts in a variety of organic transformations.[3] The metal complexes of this compound could potentially be explored as catalysts for reactions such as:

-

Oxidation reactions: Mimicking the active sites of metalloenzymes.

-

Coupling reactions: The electronic and steric properties of the ligand can be tuned to influence the catalytic activity and selectivity.

-

Polymerization reactions: As initiators or catalysts.

Biological Activity

Many metal complexes exhibit interesting biological properties, including antimicrobial and anticancer activities.[4][5] The chelation of a metal ion to an organic ligand can enhance its biological activity. Potential areas of investigation for this compound metal complexes include:

-

Antimicrobial agents: Screening against various bacterial and fungal strains.[2]

-

Anticancer agents: Investigating their cytotoxicity against different cancer cell lines.

-

Enzyme inhibitors: Designing complexes that can specifically target the active sites of certain enzymes.

Conclusion

This compound presents itself as a compelling ligand for the development of novel metal complexes. Its synthesis is straightforward, and its coordination chemistry is expected to be rich and varied. This technical guide has provided a comprehensive overview based on established principles and data from analogous systems to facilitate further research in this promising area. The exploration of the synthesis, characterization, and application of its metal complexes is a fertile ground for discovery, with potential impacts in catalysis, materials science, and medicinal chemistry.

References

-

Synthesis, Characterization, and Biological Activity of N1-Methyl-2-(1H-1,2,3-Benzotriazol-1-y1)-3-Oxobutanethioamide Complexes with Some Divalent Metal (II) Ions. PubMed Central. [Link]

-

Synthesis and Characterization of Some Metal Complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol4-ylcarbamothioyl) acetamide]. Ibn AL-Haitham Journal For Pure and Applied Science. [Link]

-

Exploring the Biological Activity of Organically Ligated Metal–Peroxo Complexes. Science Publishing Group. [Link]

-

N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751. PubChem. [Link]

-

Synthesis and Characterization of Some Metal Complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol. SciSpace. [Link]

-

Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry. [Link]

-

Recent developments in the biological activities of 3d-metal complexes with salicylaldehyde-based N, O-donor Schiff base ligands. Semantic Scholar. [Link]

-

Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. MDPI. [Link]

-

Synthesis and Characterization of Some New Metals Complexes of [N-(4-Nitrobenzoyl Amino)-Thioxomethyl] Phenylalanine. ResearchGate. [Link]

-

Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Royal Society of Chemistry. [Link]

-

Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide. ResearchGate. [Link]

-

Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India. [Link]

-

Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Journal of University of Babylon for Pure and Applied Sciences. [Link]

-

Special Issue: Practical Applications of Metal Complexes. PubMed Central. [Link]

-

Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. PubMed Central. [Link]

- Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.

-

The Crystal Structures of Trimethylphosphane supported Nickel- and Cobalt-Methyl Complexes: Octahedral mer-cis-[CoIIII(CH3)2(PMe3)3] and Square Planar trans-[NiIICl(CH3)(PMe3)2]. ResearchGate. [Link]

-

N-methyl-N-phenylbutanamide | C11H15NO | CID 221441. PubChem. [Link]

-

Butanamide, 3-oxo-N-phenyl-. NIST WebBook. [Link]

-

Synthesis and Crystal Structures of a mixed-metal Complex with Nitrilotriacetamides. Atlantis Press. [Link]icmset-16/25859380)

Sources

- 1. N-Methyl-3-oxo-N-phenylbutyramide | C11H13NO2 | CID 75751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Activity of N1-Methyl-2-(1H-1,2,3-Benzotriazol-1-y1)-3-Oxobutan- ethioamide Complexes with Some Divalent Metal (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. article.sciencepg.com [article.sciencepg.com]

- 5. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of N-Methyl-3-oxo-N-phenylbutanamide: A Technical Guide for Preclinical Investigation

Abstract

N-methyl-3-oxo-N-phenylbutanamide, a member of the β-keto amide and acetoacetanilide chemical classes, presents a compelling yet underexplored scaffold for biological activity. While direct research on this specific molecule is limited, its structural relatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive framework for the systematic evaluation of this compound's bioactive potential. We will delve into its physicochemical characteristics, extrapolate potential therapeutic applications from analogous compounds, and present detailed, field-proven experimental protocols for a robust preclinical assessment. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of biomedical research. Small molecules with unique structural motifs often serve as the starting point for the development of new drugs. This compound, also known as N-methylacetoacetanilide, emerges from a rich chemical lineage of bioactive compounds.[1] Its core structure combines a β-keto amide moiety, a versatile pharmacophore present in numerous natural products and synthetic drugs, with an N-phenylacetamide (acetanilide) backbone.[2][3]

Historically, acetanilide itself was one of the earliest synthetic analgesics and antipyretics.[2] Its derivatives have since been extensively explored, yielding a diverse array of compounds with activities spanning from antimicrobial to anticancer.[2][4][5] The β-keto amide functionality is equally significant, contributing to the bioactivity of various compounds through its ability to participate in key biological interactions.[3][6]

Despite the promising pedigree of its constituent chemical classes, this compound remains a largely uncharacterized entity in the scientific literature, with public databases lacking significant biological assay data.[1] This guide, therefore, aims to bridge this knowledge gap by proposing a structured and scientifically rigorous approach to systematically uncover its potential biological activities.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.

| Property | Value | Source |

| Molecular Formula | C11H13NO2 | PubChem CID: 75751[1] |

| Molecular Weight | 191.23 g/mol | PubChem CID: 75751[1] |

| IUPAC Name | This compound | PubChem CID: 75751[1] |

| CAS Number | 2584-48-7 | PubChem CID: 75751[1] |

| Synonyms | N-methylacetoacetanilide | PubChem CID: 75751[1] |

The presence of both a hydrogen bond donor (amide N-H) and multiple hydrogen bond acceptors (carbonyl oxygens) suggests the potential for interactions with biological macromolecules. The phenyl ring provides a hydrophobic region, which may contribute to membrane permeability and interactions with hydrophobic pockets in proteins.

Hypothesized Biological Activities and Investigative Pathways

Based on the known bioactivities of structurally related acetoacetanilide and β-keto amide derivatives, we can formulate several hypotheses regarding the potential biological activities of this compound.

Antimicrobial Activity

Rationale: Acetanilide derivatives have a well-documented history of antimicrobial effects against both Gram-positive and Gram-negative bacteria.[2][4] The mechanism of action can vary, but often involves the disruption of essential cellular processes.

Proposed Investigative Workflow:

Caption: Proposed workflow for antimicrobial activity screening.

Anti-inflammatory and Analgesic Activity

Rationale: The historical use of acetanilide as an analgesic and the known anti-inflammatory properties of many of its derivatives suggest that this compound may possess similar activities.[2][5] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[5]

Proposed Investigative Workflow:

Caption: Workflow for assessing anticancer activity.

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Bacterial Inoculum Preparation: Culture bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of desired test concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Materials:

-

This compound

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.

-

Assay Setup: Following the manufacturer's protocol for the COX inhibitor screening kit, add the enzyme (COX-1 or COX-2), heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells of a 96-well plate.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol.

-

Detection: Measure the product of the cyclooxygenase reaction (typically Prostaglandin F2α) using the detection reagents provided in the kit. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Sterile 96-well cell culture plates

Procedure:

-